molecular formula C16H17N5O B2960397 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole CAS No. 2192744-98-0

5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2960397
CAS No.: 2192744-98-0
M. Wt: 295.346
InChI Key: WROXECARJYXEFR-UHFFFAOYSA-N
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Description

5-[4-(1H-1,2,3-Triazol-1-yl)piperidine-1-carbonyl]-1H-indole is a novel chemical hybrid designed for pharmaceutical research and drug discovery. This compound features a strategic molecular architecture combining an indole scaffold and a 1,2,3-triazole moiety linked via a piperidine carbonyl connector. The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological potential, including demonstrated antiviral, anticancer, anti-inflammatory, and antimicrobial activities in research settings . The 1,2,3-triazole component serves as a stable bioisostere and pharmacophore that enhances molecular interactions with biological targets, improves solubility, and increases metabolic stability . This specific molecular framework is synthetically accessible through click chemistry approaches, allowing for efficient and modular construction . Researchers can utilize this compound as a core scaffold for developing novel therapeutic agents, particularly in oncology where similar triazole-indole hybrids have shown potent anti-proliferative effects , and in infectious disease research where such structures have demonstrated antiviral potential . The presence of the piperidine carbonyl linker provides structural flexibility that may facilitate optimal binding interactions with various enzyme active sites. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound following all appropriate laboratory safety protocols.

Properties

IUPAC Name

1H-indol-5-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(13-1-2-15-12(11-13)3-6-17-15)20-8-4-14(5-9-20)21-10-7-18-19-21/h1-3,6-7,10-11,14,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROXECARJYXEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .

Mechanism of Action

The mechanism of action of 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Target Compound
  • Core : Indole-piperidine-triazole hybrid.
  • Key Functional Groups :
    • Indole : Aromatic, planar structure for π-π stacking.
    • Piperidine : Enhances solubility and conformational flexibility.
    • Triazole : Stabilizes interactions via hydrogen bonding and dipole interactions.
Similar Compounds:

Compounds 1a/1b (tert-butyl piperazine-oxazolidinone-triazole derivatives) Core: Oxazolidinone-piperazine-triazole. Key Groups: Fluorophenyl and tert-butyl groups. Stability: Degrades in simulated gastric fluid (SGF), limiting oral bioavailability .

IND1/IND8 (Indole-triazole-quinuclidine derivatives)

  • Core : Indole-triazole with quinuclidine or piperidine.
  • Key Groups : Quinuclidine (rigid bicyclic amine) enhances α7 nAChR binding .

Benzonitrile Derivatives (e.g., 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile)

  • Core : Benzonitrile-triazole-pyridine.
  • Key Groups : Pyridinyl and nitrile groups for xanthine oxidase inhibition .

Stability and Pharmacokinetics

  • Target Compound : Presumed stable due to triazole’s metabolic resistance, unlike compounds 1a/1b, which degrade in SGF .
  • IND1/IND8 : Demonstrated stability in physiological conditions, attributed to quinuclidine’s rigidity .

Key Research Findings and Trends

  • Triazole Role : Across all compounds, the 1,2,3-triazole enhances stability and enables diverse functionalization .
  • Structural Flexibility : Piperidine in the target compound offers conformational adaptability compared to rigid quinuclidine in IND8 .
  • Biological Targets : While IND1/IND8 and benzonitrile derivatives have validated targets, the pharmacological profile of the target compound remains underexplored.

Biological Activity

5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16N6O
  • Molecular Weight : 272.312 g/mol

This structure incorporates a triazole moiety linked to a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values indicating effective bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other derivativesVariesE. coli, Enterococcus faecalis

These findings suggest that the compound can inhibit the growth of various bacteria effectively.

Anticancer Activity

The anticancer potential of this compound has also been evaluated through in vitro studies against several cancer cell lines. Notably, it has been tested against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon cancer cell lines (HT29).

Cell LineCC50 (µM)Reference Compound CC50 (µM)
A54958.4Cisplatin: 47.2
MCF799.87Fluorouracil: 381.2
HT2958.44Cisplatin: 47.17

The cytotoxic concentrations (CC50) for these cell lines indicate that the compound exhibits comparable or superior activity relative to established chemotherapeutics like cisplatin and fluorouracil.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular pathways:

  • Inhibition of Kinases : Similar triazole derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Case Studies

Several studies have highlighted the efficacy of triazole-based compounds in both antimicrobial and anticancer applications:

  • Antimicrobial Study : In vitro tests showed that the compound exhibited significant inhibition against biofilm formation in Staphylococcus aureus, indicating its potential as an anti-biofilm agent.
  • Anticancer Study : A derivative demonstrated a selectivity index significantly higher than traditional chemotherapeutics, suggesting preferential toxicity towards cancer cells over normal cells.

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